Home > Products > Screening Compounds P50285 > 4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide
4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide - 1049475-45-7

4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide

Catalog Number: EVT-2858854
CAS Number: 1049475-45-7
Molecular Formula: C25H33N3O2
Molecular Weight: 407.558
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential Role in Scientific Research: This compound likely serves as an interesting subject for medicinal chemistry and pharmacological research due to the presence of the 3-(4-phenylpiperazin-1-yl)propyl fragment. This specific structural motif is found in various bioactive molecules exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-arrhythmic, and potential antiretroviral properties. [ [, , ] ] Therefore, this compound holds promise for investigation as a potential drug candidate.
Mechanism of Action
  • Receptor Binding: Given the presence of the 3-(4-phenylpiperazin-1-yl)propyl fragment, this compound could interact with various receptors, potentially including dopamine receptors, adrenergic receptors, or even the histamine H3 receptor. [ [, , ] ] The specific receptor target would dictate the downstream signaling pathways and ultimately the pharmacological effects.
Applications
  • Anti-inflammatory Drug Development: The 3-(4-phenylpiperazin-1-yl)propyl fragment is a common motif in anti-inflammatory drug discovery. [ [, , ] ] This compound could be explored for its potential in treating inflammatory diseases.
  • Anti-arrhythmic Agent Research: Studies on similar compounds have demonstrated anti-arrhythmic properties. [ [] ] Therefore, this compound could be investigated for its potential in managing cardiac arrhythmias.
  • Antiretroviral Drug Discovery: The presence of the 3-(4-phenylpiperazin-1-yl)propyl pharmacophore warrants investigation of its potential as an antiretroviral agent, particularly in inhibiting cell-cell fusion, a critical step in the HIV life cycle. [ [, , ] ]

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

  • Compound Description: This compound is an orally active CCR5 antagonist. It exhibits potent antiviral activity against HIV-1 by binding to the CCR5 receptor and inhibiting viral entry. Research on this compound focused on developing a practical and efficient synthesis method. []
  • Relevance: While structurally distinct from 4-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)tetrahydro-2H-pyran-4-carboxamide, both compounds share a tetrahydro-2H-pyran moiety and a carboxamide functional group. Furthermore, both compounds target G protein-coupled receptors (GPCRs), albeit different ones, highlighting a potential link in their biological activity and development as therapeutic agents. []

3-Phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives

  • Compound Description: These derivatives represent a series of arylpyrazoles synthesized and evaluated for their anti-inflammatory activity. They were designed as potential non-steroidal anti-inflammatory drugs (NSAIDs) and studied using electrospray ionization tandem mass spectrometry (ESI MS/MS) to analyze their fragmentation patterns. []
  • Relevance: This group of compounds shares a core structure with 4-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)tetrahydro-2H-pyran-4-carboxamide, specifically the N-(3-(4-phenylpiperazin-1-yl)propyl) carboxamide moiety. This structural similarity suggests potential overlap in their pharmacological profiles, particularly regarding anti-inflammatory or analgesic properties. []

1-Acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220)

  • Compound Description: This compound, also known as TAK-220, is a potent CCR5 antagonist with promising anti-HIV-1 activity. Research demonstrated its strong inhibition of HIV-1 replication in human peripheral blood mononuclear cells and a favorable pharmacokinetic profile in monkeys. []
  • Relevance: Although structurally different from 4-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)tetrahydro-2H-pyran-4-carboxamide, TAK-220 shares the piperidine-4-carboxamide core structure. Both compounds act as CCR5 antagonists, indicating potential similarities in their binding modes and overall anti-HIV-1 activity. []

(3'R,4'S,5'R)-N-[(3R,6S)-6-Carbamoyltetrahydro-2H-pyran-3-yl]-6''-chloro-4'-(2-chloro-3-fluoropyridine-4-yl)-4,4-dimethyl-2''-oxo-1'',2''-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indole]-5'-carboxamide

  • Compound Description: This complex molecule represents a potent MDM2 inhibitor. It is studied in combination with the FLT3 inhibitor N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea for potential anticancer polytherapy. []
  • Relevance: This compound and 4-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)tetrahydro-2H-pyran-4-carboxamide share the presence of a tetrahydro-2H-pyran moiety and a carboxamide functional group. Although their overall structures differ significantly, this similarity highlights a potential commonality in their synthesis pathways or pharmacological properties. []

Properties

CAS Number

1049475-45-7

Product Name

4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide

IUPAC Name

4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide

Molecular Formula

C25H33N3O2

Molecular Weight

407.558

InChI

InChI=1S/C25H33N3O2/c29-24(25(12-20-30-21-13-25)22-8-3-1-4-9-22)26-14-7-15-27-16-18-28(19-17-27)23-10-5-2-6-11-23/h1-6,8-11H,7,12-21H2,(H,26,29)

InChI Key

INNFNICDTYNRJE-UHFFFAOYSA-N

SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.